molecular formula C10H13ClN2O B2448848 3-Phenylpiperazin-2-one hydrochloride CAS No. 2219371-33-0

3-Phenylpiperazin-2-one hydrochloride

Cat. No.: B2448848
CAS No.: 2219371-33-0
M. Wt: 212.68
InChI Key: CRSVGBOPJSLGKI-UHFFFAOYSA-N
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Description

3-Phenylpiperazin-2-one hydrochloride is a chemical compound that features a phenyl group attached to a piperazine ring

Scientific Research Applications

3-Phenylpiperazin-2-one hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

3-Phenylpiperazin-2-one;hydrochloride is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, ensure adequate ventilation, and use personal protective equipment .

Future Directions

Piperidines, including 3-Phenylpiperazin-2-one;hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperazin-2-one hydrochloride typically involves the reaction of phenylacetic acid derivatives with piperazine. One common method includes the use of α-bromophenylacetic acid in ethanol, followed by the addition of hydrochloric acid and heating under reflux conditions . Another approach involves the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines followed by deprotection .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperazines, N-oxides, and reduced derivatives, which can be further utilized in different chemical syntheses .

Comparison with Similar Compounds

Uniqueness: 3-Phenylpiperazin-2-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

3-phenylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSVGBOPJSLGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219371-33-0
Record name 3-phenylpiperazin-2-one hydrochloride
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